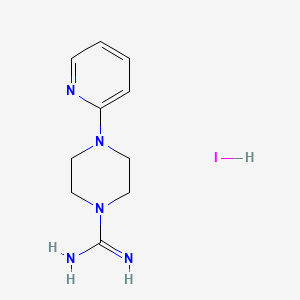

![molecular formula C16H22N4O3 B1320573 Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate CAS No. 924869-05-6](/img/structure/B1320573.png)

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is a compound that appears to be related to a class of organic molecules that are synthesized for various applications, including pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds are discussed, which can give insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

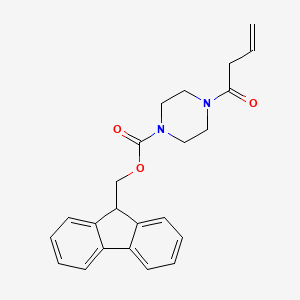

The synthesis of related compounds involves multi-step reactions that yield the final product in moderate to high yields. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a 23% yield . Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was confirmed using various analytical techniques . These examples suggest that the synthesis of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate would likely involve a multi-step process, possibly including the formation of a piperazine ring and subsequent functionalization.

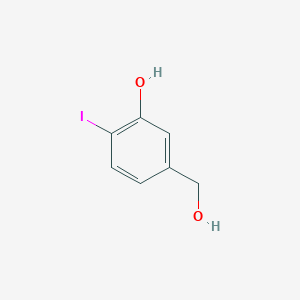

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been determined using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the crystal . Additionally, nuclear magnetic resonance (NMR) spectroscopy is a common technique used to elucidate the structure of organic compounds in solution . These techniques would be essential in confirming the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to introduce the desired functional groups while maintaining the integrity of the molecule. A reaction mechanism is often proposed to explain the formation of the final product . For Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, a similar approach would be taken to understand the chemical transformations during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate can be inferred from studies of similar molecules. For example, polymorphic crystalline forms can exhibit different hydrogen-bonding networks, which can affect the compound's solubility and stability . The association of molecules in solution can be studied using mass spectrometry (MS) and NMR, providing insights into the compound's behavior in different solvents .

Aplicaciones Científicas De Investigación

Synthesis and Development

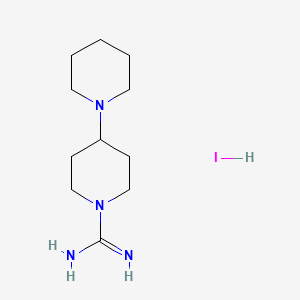

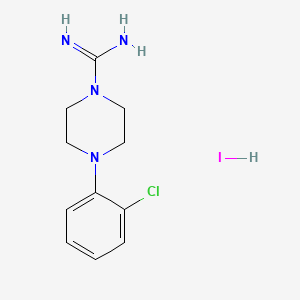

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been a focus in the synthesis and development of various compounds. For instance, its derivatives have been used in developing selective and reversible antagonists of the P2Y12 receptor, supporting preclinical and clinical studies (Andersen et al., 2013). Additionally, it played a role in the synthesis of amide derivatives of quinolone with antimicrobial properties (Patel, Patel, & Chauhan, 2007).

Metabolism Studies

Research has also investigated the metabolism of related compounds in biological systems. For example, the metabolism of a herbicide closely related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate in rats has been studied, providing insights into biotransformation pathways (Crayford & Hutson, 1972).

Supramolecular Chemistry

In the field of supramolecular chemistry, a novel pyridone-based phthalimide fleximer, structurally related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, was synthesized and its supramolecular properties were thoroughly investigated (Dowarah et al., 2022).

Medicinal Chemistry

In medicinal chemistry, various derivatives of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate have been synthesized and evaluated for their biological activities, including antimicrobial properties and potential as 5-HT1A receptor antagonists (Gein et al., 2013), (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNLMVNRBGPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)